![molecular formula C15H13N2O3- B14514234 2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate CAS No. 62513-08-0](/img/structure/B14514234.png)
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate is an organic compound with a complex structure that includes both aromatic and phenolic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 2-methoxyaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted aromatic compounds.
Applications De Recherche Scientifique
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(E)-[2-(2-Methoxyanilino)-2-oxoacetyl]hydrazono}methylphenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-{(E)-[2-(2-{2-[(4-ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate is unique due to its specific structural features, such as the presence of both methoxyanilino and phenolate groups.
Propriétés
Numéro CAS |
62513-08-0 |
|---|---|
Formule moléculaire |
C15H13N2O3- |
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
2-[[2-(2-methoxyanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-9-5-3-7-12(14)17-15(19)10-16-11-6-2-4-8-13(11)18/h2-10,18H,1H3,(H,17,19)/p-1 |
Clé InChI |
CMUZQXNTQWQYHK-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C=NC2=CC=CC=C2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


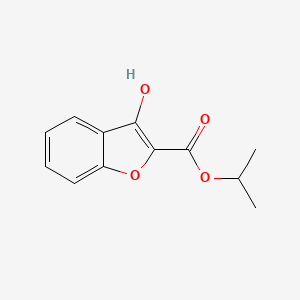

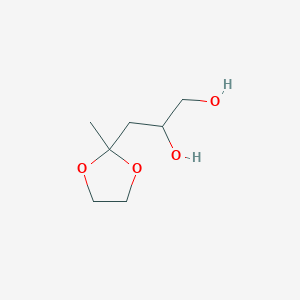
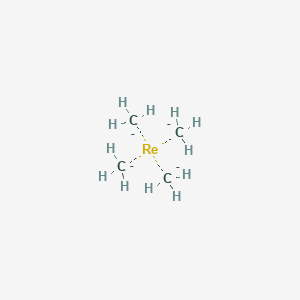

![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)




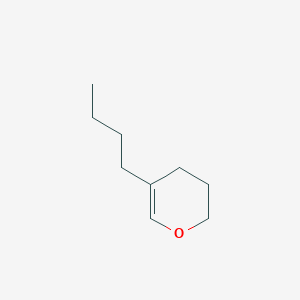

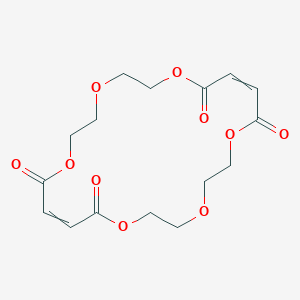
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)
